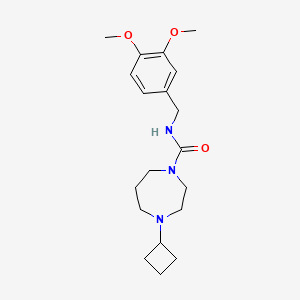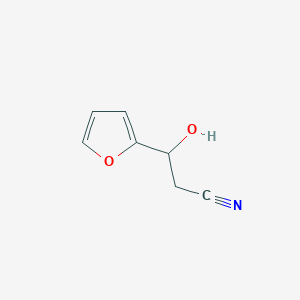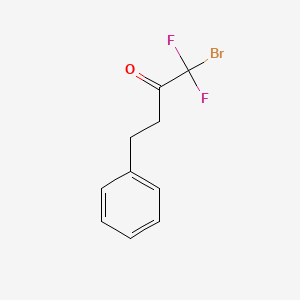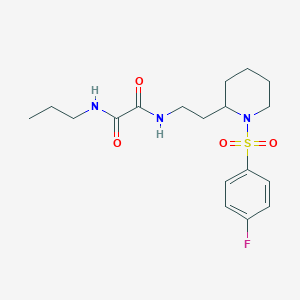
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide, also known as Compound X, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and potential therapeutic properties.
Scientific Research Applications
Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines have been synthesized and evaluated for their potential as α1-adrenergic receptor antagonists with a uro-selective profile. These compounds have shown high-to-moderate affinity for α1-adrenoceptors and displayed antagonistic behavior towards both α1A and α1B subtypes, indicating their potential for therapeutic applications in treating conditions like hypertension and benign prostatic hyperplasia (A. Rak et al., 2016).
Multifunctional Agents Targeting CNS Disorders
N-alkylated arylsulfonamide derivatives have been investigated for their potential as selective 5-HT7 receptor ligands or as multifunctional agents, aiming to treat complex diseases through a polypharmacological approach. This research has identified potent and selective 5-HT7 receptor antagonists with promising antidepressant-like and pro-cognitive properties, highlighting their potential for treating central nervous system (CNS) disorders (V. Canale et al., 2016).
Anticancer Potential of Piperidine Derivatives
New propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole structure have been synthesized and evaluated for their anticancer potential. Some of these compounds demonstrated strong anticancer activities compared to the reference drug doxorubicin, suggesting their potential as therapeutic agents in cancer treatment (A. Rehman et al., 2018).
properties
IUPAC Name |
N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,15H,2-5,10-13H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKUEZTWFFPPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2564047.png)
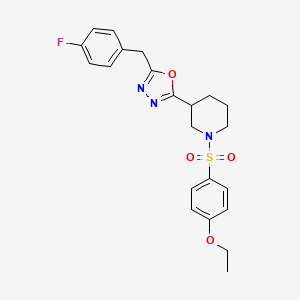
![(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2564049.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2564052.png)
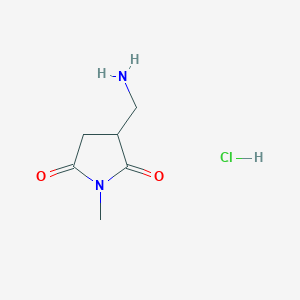
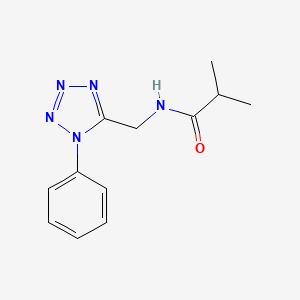

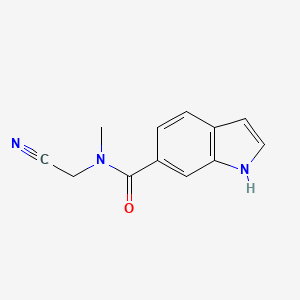
![N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride](/img/structure/B2564059.png)
